molecular formula C20H25NO3 B2923778 1'-(Cyclohexanecarbonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-65-6

1'-(Cyclohexanecarbonyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2923778
CAS No.: 877810-65-6
M. Wt: 327.424
InChI Key: BWLCTYXELLMQLF-UHFFFAOYSA-N
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Description

1'-(Cyclohexanecarbonyl)spiro[chroman-2,4'-piperidin]-4-one is a synthetic small molecule based on the privileged spiro[chroman-2,4'-piperidin]-4-one scaffold, a structure recognized for its three-dimensional rigidity and significant potential in modern drug discovery . This compound features a cyclohexanecarbonyl moiety, which may influence its lipophilicity and binding affinity to biological targets. The spiro[chroman-2,4'-piperidin]-4-one core is a pharmacophore of high interest in medicinal chemistry. Its inherent rigidity and precise 3D structure are known to maximize key interactions with enzyme targets, such as hydrogen bonding and π-π stacking, which can lead to improved binding and selectivity in research applications . While the specific profile of this derivative is under investigation, compounds within this structural class have demonstrated promising antimicrobial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli . Molecular docking studies of analogous compounds suggest potential mechanisms of action involving high binding affinities to microbial targets like penicillin-binding proteins and DNA gyrase . Furthermore, closely related spiro[chroman-2,4'-piperidin]-4-one analogs have been designed and evaluated as potent acetyl-CoA carboxylase (ACC) inhibitors in metabolic disease research, showing activity in the nanomolar range . This suggests potential research applications for this compound in exploring metabolic pathways and dysfunctions. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

1'-(cyclohexanecarbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c22-17-14-20(24-18-9-5-4-8-16(17)18)10-12-21(13-11-20)19(23)15-6-2-1-3-7-15/h4-5,8-9,15H,1-3,6-7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLCTYXELLMQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-(Cyclohexanecarbonyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step reactions. One common method includes the cyclization of ortho-hydroxyphenyl-substituted para-quinone methides with benzofuran-2-one type active olefins via oxa-Michael/1,6-conjugated addition . This reaction provides an efficient route to functionalized chroman-spirobenzofuran-2-one scaffolds with good yields and diastereoselectivities.

Chemical Reactions Analysis

1’-(Cyclohexanecarbonyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1’-(Cyclohexanecarbonyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a lead compound in drug discovery, particularly for its potential to interact with biological targets and pathways.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1’-(Cyclohexanecarbonyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s modifications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Spiro[chroman-2,4'-piperidin]-4-one derivatives exhibit varied biological activities depending on substituents at the 1'-position and chromanone core. Below is a detailed comparison with structurally or functionally related compounds:

Anticancer Activity

Compound Name Key Substituents Activity (IC₅₀) Mechanism & Notes Source
1'-(Cyclohexanecarbonyl) derivative Cyclohexanecarbonyl at 1'-position Not explicitly reported Likely apoptosis induction via spiro scaffold Inferred from
Compound 16 (Sulfonyl spacer) Sulfonyl-linked aryl group 0.31–5.62 µM (MCF-7, HT-29) Induces apoptosis; increases sub-G1 and G2-M phases in MCF-7 cells
Compound 15 (Trimethoxyphenyl) Trimethoxyphenyl group 18.77–47.05 µM Weak activity; steric hindrance?
Quinoline-4-carbonyl derivatives Quinoline moiety at 1'-position Moderate activity (~10 µM) HDAC inhibition; oral bioavailability
  • Key Insight : Sulfonyl and acyl groups enhance cytotoxicity, while bulky substituents (e.g., trimethoxyphenyl) reduce potency. The spiro scaffold itself promotes apoptosis by disrupting cell cycle progression .

Acetyl-CoA Carboxylase (ACC) Inhibition

Compound Name Substituents ACC IC₅₀ In Vivo Effect Source
38j Quinoline-4-carbonyl + oxadiazole Low nM range Reduces respiratory quotient (RQ) in mice
43 series Indole/tetrazolyl groups <100 nM Targets lipid metabolism
1'-(Cyclohexanecarbonyl) derivative Cyclohexanecarbonyl Not tested Predicted ACC binding via docking Inferred from
  • SAR Note: Electron-deficient aromatic rings (e.g., quinoline, indole) enhance ACC binding affinity. The cyclohexanecarbonyl group may mimic natural ACC substrates .

Anti-Tubercular Activity

Compound Name Substituents Mtb H37Ra MIC Notes Source
Unspecified derivatives Varied acyl groups 2–16 µg/mL Synergistic with rifampicin
1'-(Cyclohexanecarbonyl) derivative Cyclohexanecarbonyl Not reported Potential scaffold for optimization Inferred from
  • Key Insight : Anti-TB activity correlates with lipophilicity, which aids penetration into mycobacterial membranes .

Antimicrobial Activity

Compound Name Substituents Activity Target Pathogens Source
Pyrrole-2-carboxamides 4-Chlorobenzyl-pyrrole Moderate Human/plant pathogens
β-Lactam-fused derivatives β-Lactam + isoxazolidine Potent Broad-spectrum

Biological Activity

1'-(Cyclohexanecarbonyl)spiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound notable for its unique structural combination of chroman and piperidine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of acetyl-CoA carboxylase (ACC), which is significant in metabolic regulation and fat synthesis.

Chemical Structure and Properties

  • IUPAC Name : 1'-(cyclohexanecarbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one
  • CAS Number : 877810-65-6
  • Molecular Formula : C20H25NO3
  • Molecular Weight : 341.42 g/mol

The biological activity of this compound primarily involves its role as an ACC inhibitor. ACC plays a crucial role in fatty acid metabolism, and its inhibition can lead to increased fat oxidation and reduced lipid accumulation in tissues. This mechanism has implications for obesity management and metabolic disorders.

Research Findings

  • Inhibition of Acetyl-CoA Carboxylase : Studies have demonstrated that derivatives of spiro[chroman-2,4'-piperidin]-4-one exhibit potent ACC inhibitory activity in vitro, with some compounds showing effectiveness in the low nanomolar range. For instance, compound 38j was shown to reduce the respiratory quotient in C57BL/6J mice, indicating enhanced fat oxidation even with a high carbohydrate diet .
  • Antimicrobial and Anticancer Properties : Preliminary studies suggest that the compound may also possess antimicrobial and anticancer properties, making it a candidate for further investigation in these therapeutic areas. The exact mechanisms remain to be fully elucidated but may involve modulation of specific cellular pathways or enzyme activities .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

Compound TypeExample CompoundsBiological Activity
SpirooxindolesVarious derivativesAnticancer, antimicrobial
SpirobenzofuranonesVarious derivativesAntimicrobial
Spiro[chroman-2,4'-piperidin]-4-one1'-(Cyclohexanecarbonyl)...ACC inhibition

Case Studies

Several case studies have highlighted the significance of spirocyclic compounds in drug discovery:

  • Case Study 1 : A study conducted on various spiro[chroman-2,4'-piperidin]-4-one derivatives revealed their potential as anti-obesity agents through ACC inhibition. The structure-activity relationship (SAR) indicated that modifications at specific positions could enhance biological activity while reducing toxicity .
  • Case Study 2 : Research involving animal models demonstrated that treatment with ACC inhibitors led to significant reductions in body weight and fat mass. These findings support the further development of such compounds for clinical applications in obesity and metabolic syndrome management.

Q & A

Basic Questions

Q. What are the standard synthetic protocols for 1'-(Cyclohexanecarbonyl)spiro[chroman-2,4'-piperidin]-4-one and its derivatives?

  • Methodology : The synthesis typically involves two general procedures:

  • General Procedure A : Reacting the spiro[chroman-2,4'-piperidin]-4-one scaffold with acid chlorides (e.g., cyclohexanecarbonyl chloride) in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (TEA) is used as a base to neutralize HCl byproducts. The reaction mixture is stirred at room temperature for 12–24 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • General Procedure B : For sulfonyl derivatives, sulfonyl chlorides are coupled to the scaffold under similar conditions. Yields range from 67% to 77%, depending on substituent reactivity .
    • Key Considerations : Optimize reaction time and stoichiometry to minimize side products. Monitor progress via TLC and confirm purity using 1H^{1}\text{H}/13C^{13}\text{C} NMR and HRMS .

Q. Which spectroscopic and analytical techniques are used to characterize this compound?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., DMSO-d6d_6 solvent, 400 MHz) to confirm structural integrity and substituent positions. For example, cyclohexanecarbonyl protons appear at δ 1.29–1.63 ppm (m, cyclohexane protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+^+ for C24_{24}H29_{29}NO3_3: 379.2147; observed: 380.2321) .
  • Elemental Analysis : Ensures purity (e.g., %C, %H, %N within 0.3% of theoretical values) .

Advanced Questions

Q. How do structural modifications influence the anticancer activity of spiro[chroman-2,4'-piperidin]-4-one derivatives?

  • SAR Insights :

  • Substituent Effects : Derivatives with bulky groups (e.g., adamantane in Compound 14) show enhanced cytotoxicity, likely due to improved lipophilicity and target binding. Trimethoxybenzoyl derivatives (Compound 15) exhibit moderate activity, while sulfonyl groups (Compound 16) display cell-line-dependent efficacy .
  • Table: Representative Derivatives and Hypothesized SAR
CompoundSubstituentKey Structural FeatureBiological Impact
14Adamantane-carbonylHigh steric bulkEnhanced membrane permeability
153,4,5-TrimethoxybenzoylElectron-rich aromatic systemModerate apoptosis induction
16PhenylsulfonylPolar sulfonyl groupVariable IC50_{50} across cell lines
  • Methodological Approach : Compare IC50_{50} values (via MTT assay) and apoptosis rates (via Annexin V/PI) across derivatives to identify optimal substituents .

Q. What experimental methodologies are used to assess apoptosis induction by this compound?

  • Protocol :

Cell Treatment : Incubate MCF-7 cells with compound (0–20 µM) for 24 hours .

Staining : Use Annexin V-FITC (binds phosphatidylserine) and propidium iodide (PI) to distinguish live, apoptotic, and necrotic cells.

Flow Cytometry : Quantify cell populations (e.g., early/late apoptotic cells) using a NovoCyte flow cytometer. Data analyzed via quadrant gating (FITC vs. PI signals) .

  • Key Metrics : Dose-dependent apoptosis rates (e.g., Compound 16 induces 40% apoptosis at 20 µM) .

Q. How should researchers interpret discrepancies in cytotoxicity data across different cancer cell lines?

  • Case Study : Compound 16 shows IC50_{50} values of 5 µM (MCF-7), 10 µM (HT29), and 25 µM (A2780) .
  • Analysis Strategies :

  • Mechanistic Profiling : Evaluate differences in drug uptake, metabolic activity, or target expression (e.g., receptor tyrosine kinases) across cell lines.
  • Combination Studies : Test synergy with standard chemotherapeutics (e.g., doxorubicin) to identify context-dependent efficacy .
    • Experimental Design : Use multi-omics approaches (transcriptomics/proteomics) to correlate cytotoxicity with molecular pathways .

Q. What computational methods predict the physicochemical and pharmacokinetic properties of this compound?

  • In Silico Tools :

  • Lipinski’s Rule of Five : Assess drug-likeness (e.g., molecular weight <500 Da, logP <5).
  • ADME Prediction : Software like SwissADME estimates bioavailability (%F = 70–80%) and blood-brain barrier penetration .
  • Molecular Docking : Simulate binding to putative targets (e.g., caspase-3 for apoptosis) using AutoDock Vina .
    • Validation : Compare computational results with experimental data (e.g., solubility, plasma protein binding) to refine models .

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